Part 1: F16 as a Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitor
Part 1: F16 as a Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitor
An In-depth Technical Guide to the Mechanism of Action of F16 Compounds
This guide provides a detailed technical overview of the mechanism of action for two distinct anti-cancer compounds designated as F16. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of their core mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
The first compound, F16 (Molecular Formula: C₁₃H₇N₃O₆), is a novel small molecule inhibitor that primarily targets the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. By disrupting the signaling cascade initiated by VEGF, this F16 compound exhibits potent anti-angiogenic and anti-tumor activities.[1][2]
Core Mechanism of Action
F16 exerts its anti-cancer effects by directly inhibiting the binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2. This competitive inhibition prevents the autophosphorylation and activation of the receptor, thereby blocking the downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival. The primary pathways affected are the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2]
Data Presentation
The following tables summarize the quantitative data on the biological activity of the VEGFR-2 inhibitor F16.
Table 1: Cytotoxicity of F16 (VEGFR-2 Inhibitor)
| Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Colo 320DM (Human colorectal adenocarcinoma) | Cell Viability Assay | 9.52 ± 1.49 | [3] |
| U87MG (Human glioblastoma) | Cytotoxicity Assay | 26 | [4] |
Table 2: Effects of F16 on Downstream Signaling Proteins
| Cell Line | Protein | Effect | Method | Reference |
| HUVEC (Human Umbilical Vein Endothelial Cells) | p-AKT | Downregulation | Western Blot | [3] |
| HUVEC | p-FAK | Downregulation | Western Blot | [3] |
| HUVEC | p53 | Upregulation | Western Blot | [3] |
| HUVEC | p21 | Upregulation | Western Blot | [3] |
| U87MG | BAX | Upregulation | Western Blot | [4] |
| U87MG | p53 | Upregulation | Western Blot | [4] |
| U87MG | p21 | Upregulation | Western Blot | [4] |
Note: A specific IC₅₀ value for the direct inhibition of VEGFR-2 kinase activity by this F16 compound is not available in the reviewed literature.
Experimental Protocols
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Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
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Compound Treatment: The cells are treated with various concentrations of the F16 compound (typically ranging from 0.1 to 100 µM) in the presence of a pro-proliferative stimulus, such as VEGF-A (e.g., 20 ng/mL). A vehicle control (DMSO) is also included.
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Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
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MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
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Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the VEGF-stimulated vehicle control.
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Cell Culture and Treatment: HUVECs are cultured to 70-80% confluency and then serum-starved for 2-4 hours. The cells are pre-treated with the F16 compound at desired concentrations for 1-2 hours.
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VEGF Stimulation: Cells are stimulated with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.
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Cell Lysis: The cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
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SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
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Blocking and Antibody Incubation: The membrane is blocked with 5% BSA in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies against phospho-VEGFR-2 (Tyr1175), total VEGFR-2, phospho-Akt, total Akt, and β-actin (as a loading control).
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Secondary Antibody and Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to polymerize at 37°C for 30-60 minutes.
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Cell Seeding and Treatment: HUVECs are suspended in a low-serum medium and treated with various concentrations of the F16 compound. The cell suspension is then seeded onto the solidified matrix.
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Incubation: The plate is incubated at 37°C for 4-18 hours to allow for the formation of capillary-like structures.
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Visualization and Quantification: The tube formation is visualized using a phase-contrast microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length and the number of branch points using image analysis software.
Mandatory Visualization
Caption: F16 (VEGFR-2 Inhibitor) Signaling Pathway.
References
- 1. Anti-cancer effects of F16: A novel vascular endothelial growth factor receptor-specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of antitumor effects of VEGFR-2 inhibitor F16 in a colorectal xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
